Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) Comparison Against Regioisomers
The 3-positional isomer, 3-[2-(Piperidin-4-yl)ethyl]pyridine, exhibits a calculated XLogP3 value of 1.7 and a TPSA of 24.9 Ų [1]. This differs from its 2-positional isomer, 2-[2-(Piperidin-4-yl)ethyl]pyridine, which has a calculated XLogP3 of 1.6 and an identical TPSA of 24.9 Ų [2]. While the TPSA is identical, the 0.1 unit difference in LogP between the 3- and 2-positional isomers is a quantifiable variation that can influence the partition coefficient, affecting passive membrane permeability and distribution in biological systems.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.7; TPSA = 24.9 Ų |
| Comparator Or Baseline | 2-[2-(Piperidin-4-yl)ethyl]pyridine (XLogP3 = 1.6; TPSA = 24.9 Ų) |
| Quantified Difference | ΔXLogP3 = 0.1; ΔTPSA = 0 Ų |
| Conditions | Computed physicochemical properties using XLogP3 3.0 and Cactvs 3.4.6.11 algorithms on PubChem. |
Why This Matters
Lipophilicity (LogP) is a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile; even small variations can impact bioavailability and target engagement, making the selection of the correct isomer critical for consistent research outcomes.
- [1] PubChem. Compound Summary for CID 71757816: 3-[2-(Piperidin-4-yl)ethyl]pyridine. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 1040341: 2-[2-(Piperidin-4-yl)ethyl]pyridine. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
